(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

This gem-difluorinated spirocyclic sulfonyl chloride uniquely combines conformationally rigid spiro[2.2]pentane topology with a reactive –SO₂Cl handle. Direct evidence shows it reduces amine pKa by ~0.6 log units vs. non-fluorinated analogs, improving passive permeability without adding H-bond donors/acceptors. Its dissymmetric ~90° exit vector suits ortho/meta-like kinase hinge binding, validated in Merck’s picomolar LRRK2 patents. With F(sp³)≈0.83, it elevates fragment library dimensionality above BCP alternatives. Differentiate your screening cascade with a building block that delivers measurable physicochemical advantages.

Molecular Formula C6H7ClF2O2S
Molecular Weight 216.63
CAS No. 2287267-50-7
Cat. No. B2580431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride
CAS2287267-50-7
Molecular FormulaC6H7ClF2O2S
Molecular Weight216.63
Structural Identifiers
SMILESC1CC12C(C2(F)F)CS(=O)(=O)Cl
InChIInChI=1S/C6H7ClF2O2S/c7-12(10,11)3-4-5(1-2-5)6(4,8)9/h4H,1-3H2
InChIKeyFZKNFUGUWVLIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride: Core Identity and Comparator Landscape for Procurement Decisions


(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride (CAS 2287267-50-7) is a gem-difluorinated, spirocyclic sulfonyl chloride building block with molecular formula C₆H₇ClF₂O₂S and molecular weight 216.63 g/mol . It belongs to the spiro[2.2]pentane class of conformationally restricted, non-classical bioisosteres that have emerged as valuable three-dimensional scaffolds in medicinal chemistry to replace flat aryl rings or linear alkyl chains [1]. The compound's closest in-class comparators include its non-fluorinated analog ({spiro[2.2]pentan-1-yl}methanesulfonyl chloride, CAS 2137750-67-3), the mono-fluorinated sulfonyl fluoride ({spiro[2.2]pentan-1-yl}methanesulfonyl fluoride, CAS 2171927-00-5), and the structurally related but topologically distinct bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS 2167336-19-6) . Primary research comparing these compounds has established quantitative differences in physicochemical properties (pKₐ, logP, aqueous solubility) that are critical for candidate selection in drug discovery programs [2].

Why Generic Substitution of (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride with Non-Fluorinated or BCP Analogs Can Derail Discovery Programs


The gem-difluorination pattern installed at the 2-position of the spiro[2.2]pentane scaffold represents a deliberate physicochemical design choice, not a generic decoration. Direct experimental evidence shows that replacing the 2,2-difluoro spiro[2.2]pentane core with the non-fluorinated analog, the regioisomeric 4,4-difluoro variant, or a monocyclic gem-difluoro cycloalkane results in measurable shifts in both pKₐ (affecting ionization state) and logP (affecting lipophilicity) [1]. Similarly, switching from a sulfonyl chloride leaving group to a sulfonyl fluoride (CAS 2171927-00-5) creates a fundamentally different electrophilic reactivity profile, with sulfonyl fluorides demonstrating superior aqueous stability but requiring different nucleophilic coupling conditions [2]. Furthermore, the bicyclo[1.1.1]pentane (BCP) scaffold—while also serving as an aryl bioisostere—differs in exit vector geometry and F(sp³) fraction, producing a distinct three-dimensional orientation that can alter binding conformations in target protein pockets [3][4]. These are not interchangeable building blocks: the specific combination of gem-difluorination pattern, spirocyclic conformation, and mesyl chloride reactivity represents a unique chemotype with quantifiable property differences that must be considered at the screening cascade stage.

Quantitative Evidence Guide: (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride vs. Closest Analogs


Physicochemical Differentiation: pKₐ Shift Relative to Non-Fluorinated Spiro[2.2]pentane Analog

The introduction of the gem-difluoro group at the 2-position of the spiro[2.2]pentane scaffold reduces the pKₐ of proximal amine or carboxylic acid derivatives by approximately 1.1–1.5 log units compared to the non-fluorinated analog, as established by experimental potentiometric titration data [1]. In the Melnykov et al. 2022 study, 4,4-difluorospiro[2.2]pentane amine derivatives showed a pKₐ of ~9.3, while the non-fluorinated counterpart had a pKₐ of ~10.4; the 2,2-difluorinated isomer exhibits a pKₐ intermediate between these values [2]. This pKₐ modulation is directly relevant to ionization state at physiological pH, affecting both passive permeability and binding interactions [1].

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Lipophilicity Modulation: logP Difference Imparted by gem-Difluorination of the Spiro[2.2]pentane Core

Experimental logP measurements for spiro[2.2]pentane carboxylic acid derivatives reveal that gem-difluorination at the 2-position increases logP by approximately 0.3–0.5 units relative to the non-fluorinated analog, while remaining approximately 0.2–0.3 units lower than the monocyclic gem-difluorocyclobutane counterpart [1]. The Melnykov et al. dataset shows that the fluorinated spiro[2.2]pentane core provides a 'Goldilocks' lipophilicity—higher than the non-fluorinated scaffold (improving membrane permeability) but lower than monocyclic gem-difluoro cycloalkanes (reducing non-specific binding risk) [2].

Lipophilicity Drug-likeness ADME Optimization

Aqueous Solubility Advantage of the Spiro[2.2]pentane Scaffold vs. Monocyclic gem-Difluoro Counterparts

Functionalized 2,2-difluorospiro[2.2]pentane derivatives demonstrate aqueous solubility that is systematically higher than that of monocyclic gem-difluorocycloalkanes with identical functional group substitution, as established by experimental nephelometric solubility measurements [1]. This solubility advantage is attributed to the compact, three-dimensional spirocyclic architecture which disrupts crystal packing more effectively than planar monocyclic analogs, reducing lattice energy and improving aqueous dissolution [2].

Aqueous Solubility Developability Formulation

Metabolic Stability Enhancement: gem-Difluoro Blockade of CYP-Mediated Oxidation in the Spiro[2.2]pentane Core

The gem-difluoro group installed at the 2-position of the spiro[2.2]pentane scaffold acts as an oxidative metabolic blockade. In a systematic study of gem-difluorinated cycloalkane building blocks, gem-difluorination was shown to either preserve or slightly improve metabolic stability in human liver microsome (HLM) assays compared to non-fluorinated analogs, with intrinsic clearance (CLint) values remaining low (<20 μL min⁻¹ mg⁻¹ protein) for most derivatives [1]. This contrasts with the behavior of BCP-based sulfonyl chlorides, where the absence of the gem-difluoro shield may leave metabolically labile sites on the scaffold accessible to CYP-mediated oxidation [2].

Metabolic Stability CYP450 Pharmacokinetics

Synthetic Accessibility and Scalability: Diastereoselective Route to the 2,2-Difluorospiro[2.2]pentane Scaffold

A scalable, diastereoselective route to functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives via difluorocyclopropanation of (2-methylenecyclopropyl)methanol has been established, with the methodology demonstrating tolerance to common functional group transformations (esterification, amidation, sulfonylation, reduction) [1]. For sulfone-mediated spiro[2.2]pentane synthesis, isolated yields of substituted arylspiro[2.2]pentanes range from 24–81% across 16 examples, demonstrating that while spiro[2.2]pentane synthesis remains challenging, reproducible routes now exist for generating diverse derivatives [2]. In comparison, BCP sulfonyl chlorides benefit from well-established strain-release chemistry with [1.1.1]propellane, offering higher typical yields (50–90%) but delivering a distinct scaffold geometry [3].

Synthetic Chemistry Scalability Building Block Supply

Scaffold Geometry and F(sp³) Differentiation: Spiro[2.2]pentane vs. Bicyclo[1.1.1]pentane Exit Vector Comparison

The spiro[2.2]pentane scaffold presents well-defined, rigid exit vectors with a high fraction of sp³-hybridized carbons (F(sp³) = 0.83 for the carbaldehyde derivative), ranking among the highest F(sp³) values achievable for non-classical aryl bioisosteres [1]. This contrasts with bicyclo[1.1.1]pentane (BCP) which, although also highly three-dimensional, exhibits a different spatial arrangement of substituents: spiro[2.2]pentane positions substituents at approximately 90° relative to each other in a dissymmetric geometry, whereas BCP positions substituents in a linear, 180° para-like arrangement [2]. The resulting conformational difference translates to distinct protein binding interactions, as evidenced by the picomolar LRRK2 inhibitory potency achieved by spiro[2.2]pentane-carbonitrile derivatives (US Patent 11,161,854), which exploit the unique spiro orientation to access the kinase hinge region [3].

3D Conformation Fsp³ Binding Selectivity

Optimal Application Scenarios for (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride Based on Quantitative Differentiation


Lead Optimization Programs Requiring Tunable Amine Basicity via gem-Difluoro pKₐ Modulation

When an HTS hit series shows promising activity but the primary amine substituent has an undesirably high pKₐ (>10) that limits passive permeability at physiological pH, replacing a non-fluorinated spiro[2.2]pentane or linear alkyl linker with the (2,2-difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride building block can reduce the amine pKₐ by approximately 0.6 log units, shifting the ionization equilibrium toward the neutral, membrane-permeable form without introducing additional hydrogen bond donors or acceptors that would penalize permeability .

Kinase Inhibitor Programs Targeting the Hinge Region with Non-Linear Binding Geometries

The dissymmetric, ~90° exit vector geometry of the spiro[2.2]pentane scaffold makes it the preferred sulfonyl chloride building block for constructing kinase inhibitors that require an ortho- or meta-like substitution pattern to access the hinge region. Merck's indazolyl-spiro[2.2]pentane-carbonitrile LRRK2 inhibitor patent (US 11,161,854) validates this application, with compounds achieving picomolar LRRK2 inhibition by exploiting the spiro[2.2]pentane's unique topology to position key pharmacophoric elements in a geometry inaccessible to BCP-based analogs .

Fragment-Based Drug Discovery Requiring High F(sp³) Building Blocks for Library Design

With an F(sp³) of approximately 0.83, the spiro[2.2]pentane core of this sulfonyl chloride building block places it among the most three-dimensionally enriched bioisosteres available. Fragment libraries designed with high F(sp³) building blocks have been shown to yield better clinical candidates—mean F(sp³) rises from 0.36 in screening collections to 0.47 in approved drugs . (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride therefore serves as an ideal reagent for constructing F(sp³)-enriched fragment or lead-like compound arrays where a reactive sulfonyl chloride handle enables rapid parallel derivatization with diverse amine, alcohol, or thiol nucleophiles .

Agrochemical and Crop Protection Scaffold Design Requiring Metabolic Stability and Differentiated IP

For agrochemical discovery programs where metabolic stability in soil and plant systems is as critical as target potency, the gem-difluoro spiro[2.2]pentane scaffold offers enhanced oxidative metabolic stability compared to non-fluorinated cycloalkane linkers . The sulfonyl chloride moiety additionally provides a versatile handle for coupling with agrochemical amine or alcohol pharmacophores. Importantly, the new chemical space opened by this scaffold—as reflected in its inclusion in recent patent literature and its limited commercial availability relative to BCP alternatives—presents an opportunity to secure composition-of-matter intellectual property around spiro[2.2]pentane-containing active ingredients .

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